5-Bromo-2-cyclobutoxy-4-methylpyrimidine
Overview
Description
Chemical compounds are usually described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like solubility, stability, reactivity, melting point, boiling point, etc.Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrimidine derivatives, such as those found in 5H-pyrano[2,3-d]pyrimidine scaffolds, are key precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research has shown these compounds have a wide range of applicability, especially in the development of novel pharmaceuticals. The use of hybrid catalysts in synthesizing substituted pyrimidinone derivatives underscores the compound's potential in drug development for various therapeutic areas, including cancer treatment and neurological disorders (Parmar, Vala, & Patel, 2023).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use.
For a specific analysis of “5-Bromo-2-cyclobutoxy-4-methylpyrimidine”, you may need to refer to scientific literature or databases that might contain proprietary or specialized information about this particular compound. If you’re associated with a research institution, they might have access to such resources. Alternatively, you could consider reaching out to experts in the field for more information. Please remember to handle all chemicals safely and ethically.
properties
IUPAC Name |
5-bromo-2-cyclobutyloxy-4-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(10)5-11-9(12-6)13-7-3-2-4-7/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBRAEOZJXRPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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